1-{3-[(4-chlorophenyl)sulfonyl]-2,3-dihydro-1H-benzimidazol-1-yl}-2-[(Z)-methoxy-NNO-azoxy]ethanone
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Overview
Description
The compound (1Z)-1-{2-[3-(4-CHLOROBENZENESULFONYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL]-2-OXOETHYL}-2-METHOXYDIAZEN-1-IUM-1-OLATE is a complex organic molecule featuring a benzodiazole ring, a chlorobenzenesulfonyl group, and a methoxydiazenium-1-olate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-1-{2-[3-(4-CHLOROBENZENESULFONYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL]-2-OXOETHYL}-2-METHOXYDIAZEN-1-IUM-1-OLATE typically involves multiple steps:
Formation of the Benzodiazole Ring: The initial step involves the cyclization of appropriate precursors to form the benzodiazole ring.
Introduction of the Chlorobenzenesulfonyl Group: This step involves the sulfonylation of the benzodiazole ring using chlorobenzenesulfonyl chloride under basic conditions.
Attachment of the Oxoethyl Group: The oxoethyl group is introduced via an alkylation reaction.
Formation of the Methoxydiazenium-1-olate Moiety: The final step involves the reaction of the intermediate with methoxydiazenium-1-olate under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(1Z)-1-{2-[3-(4-CHLOROBENZENESULFONYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL]-2-OXOETHYL}-2-METHOXYDIAZEN-1-IUM-1-OLATE: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the chlorobenzenesulfonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Scientific Research Applications
(1Z)-1-{2-[3-(4-CHLOROBENZENESULFONYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL]-2-OXOETHYL}-2-METHOXYDIAZEN-1-IUM-1-OLATE: has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its chemical properties may be exploited in the development of novel materials with specific electronic or optical characteristics.
Biological Research: The compound can be used as a probe to study biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of (1Z)-1-{2-[3-(4-CHLOROBENZENESULFONYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL]-2-OXOETHYL}-2-METHOXYDIAZEN-1-IUM-1-OLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: A compound with a similar aromatic structure but different functional groups.
Benzodiazole Derivatives: Compounds with the benzodiazole ring but lacking the chlorobenzenesulfonyl and methoxydiazenium-1-olate moieties.
Uniqueness
(1Z)-1-{2-[3-(4-CHLOROBENZENESULFONYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL]-2-OXOETHYL}-2-METHOXYDIAZEN-1-IUM-1-OLATE: is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in similar compounds
Properties
Molecular Formula |
C16H15ClN4O5S |
---|---|
Molecular Weight |
410.8 g/mol |
IUPAC Name |
(Z)-[2-[3-(4-chlorophenyl)sulfonyl-2H-benzimidazol-1-yl]-2-oxoethyl]-methoxyimino-oxidoazanium |
InChI |
InChI=1S/C16H15ClN4O5S/c1-26-18-21(23)10-16(22)19-11-20(15-5-3-2-4-14(15)19)27(24,25)13-8-6-12(17)7-9-13/h2-9H,10-11H2,1H3/b21-18- |
InChI Key |
FYDYGSXOWXQKFZ-UZYVYHOESA-N |
Isomeric SMILES |
CO/N=[N+](/CC(=O)N1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)Cl)\[O-] |
Canonical SMILES |
CON=[N+](CC(=O)N1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)Cl)[O-] |
Origin of Product |
United States |
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